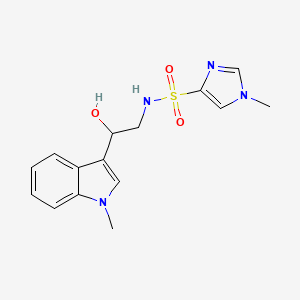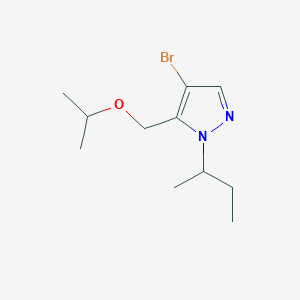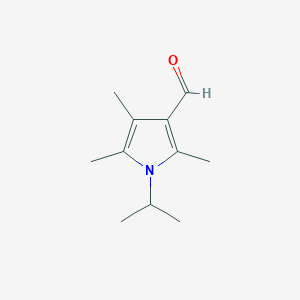![molecular formula C19H14N4O2S B2417158 6-((3-ニトロベンジル)チオ)-2-フェニルイミダゾ[1,2-b]ピリダジン CAS No. 896295-72-0](/img/structure/B2417158.png)
6-((3-ニトロベンジル)チオ)-2-フェニルイミダゾ[1,2-b]ピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrobenzyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
科学的研究の応用
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
The primary target of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is the α-glucosidase enzyme . This enzyme is responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed in the small intestine. By inhibiting α-glucosidase, this compound can potentially control postprandial hyperglycemia, a condition that is often associated with diabetes .
Mode of Action
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine interacts with its target, the α-glucosidase enzyme, by binding to the active site of the enzyme and inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the absorption of glucose in the small intestine and controlling postprandial hyperglycemia .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme . This enzyme is responsible for the final step in the digestive process of carbohydrates, where it breaks down complex carbohydrates into glucose for absorption. By inhibiting this enzyme, the compound prevents the breakdown and absorption of glucose, thereby controlling blood sugar levels .
Result of Action
The inhibition of the α-glucosidase enzyme by 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine results in a decrease in the breakdown and absorption of glucose in the small intestine . This leads to a control in postprandial hyperglycemia, which is beneficial for managing blood sugar levels in diabetic patients .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-nitrobenzyl chloride with a thiol derivative can form the thioether linkage, followed by cyclization with a suitable pyridazine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product efficiently .
化学反応の分析
Types of Reactions
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amino derivative.
Substitution: Introduction of new functional groups in place of the thioether linkage.
類似化合物との比較
Similar Compounds
Pyridazine: A simpler analog with similar core structure but lacking the nitrobenzyl and phenyl groups.
Pyridazinone: Contains a similar pyridazine ring but with different substituents, leading to varied biological activities.
Uniqueness
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both nitrobenzyl and phenyl groups, which confer distinct chemical properties and biological activities compared to other pyridazine derivatives .
特性
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-23(25)16-8-4-5-14(11-16)13-26-19-10-9-18-20-17(12-22(18)21-19)15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEJUAOLEDMRCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)

![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)
![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)

methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)
![methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)
![N-[(2Z)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2417094.png)
![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)
![2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2417098.png)
